Cas no 1252572-44-3 (tert-butyl 5-amino-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate)

Tert-butyl 5-amino-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate is a bicyclic amine derivative featuring a tert-butoxycarbonyl (Boc) protecting group. Its saturated isoindole scaffold and primary amine functionality make it a versatile intermediate in organic synthesis, particularly for pharmaceutical applications. The Boc group enhances stability, facilitating handling and storage, while enabling selective deprotection under mild acidic conditions. The compound’s rigid, hydrogenated structure contributes to its utility in constructing complex heterocycles or peptidomimetics. Its well-defined stereochemistry and high purity are advantageous for precise medicinal chemistry applications, such as the development of bioactive molecules or catalysts. Suitable for further functionalization, it serves as a key building block in drug discovery and fine chemical synthesis.
tert-butyl 5-amino-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate structure
1252572-44-3 structure
商品名:tert-butyl 5-amino-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate
CAS番号:1252572-44-3
MF:C13H24N2O2
メガワット:240.341863632202
MDL:MFCD22370035
CID:4565061
PubChem ID:83487964

tert-butyl 5-amino-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 5-aminooctahydro-2h-isoindole-2-carboxylate
    • tert-butyl 5-amino-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate
    • (3aR,5S,7aS)-tert-butyl 5-aminohexahydro-1H-isoindole-2(3H)-carboxylate
    • CAC57244
    • PB35938
    • PB39079
    • SB20606
    • SB20607
    • tert-butyl (3aR,5R,7aS)-5-amino-octahydro-1H-
    • t-Butyl 5-aminooctahydro-2H-isoindole-2-carboxylate
    • tert-butyl 5-amino-octahydro-1H-isoindole-2-carboxylate
    • Z22936
    • MDL: MFCD22370035
    • インチ: 1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-9-4-5-11(14)6-10(9)8-15/h9-11H,4-8,14H2,1-3H3
    • InChIKey: LLTJKZQPTQJCDC-UHFFFAOYSA-N
    • ほほえんだ: O(C(C)(C)C)C(N1CC2CCC(CC2C1)N)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 298
  • トポロジー分子極性表面積: 55.6
  • 疎水性パラメータ計算基準値(XlogP): 1.4

tert-butyl 5-amino-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-250667-10.0g
tert-butyl 5-amino-octahydro-1H-isoindole-2-carboxylate
1252572-44-3 95%
10.0g
$5082.0 2024-06-19
Enamine
EN300-250667-2.5g
tert-butyl 5-amino-octahydro-1H-isoindole-2-carboxylate
1252572-44-3 95%
2.5g
$2316.0 2024-06-19
Enamine
EN300-250667-1.0g
tert-butyl 5-amino-octahydro-1H-isoindole-2-carboxylate
1252572-44-3 95%
1.0g
$1181.0 2024-06-19
Enamine
EN300-250667-1g
tert-butyl 5-amino-octahydro-1H-isoindole-2-carboxylate
1252572-44-3 95%
1g
$1181.0 2023-09-15
abcr
AB490170-250mg
t-Butyl 5-aminooctahydro-2H-isoindole-2-carboxylate; .
1252572-44-3
250mg
€905.50 2025-02-18
Aaron
AR01C31L-1g
tert-butyl 5-amino-octahydro-1H-isoindole-2-carboxylate, Mixture of diastereomers
1252572-44-3 95%
1g
$924.00 2025-02-09
Aaron
AR01C31L-10g
tert-butyl 5-amino-octahydro-1H-isoindole-2-carboxylate, Mixture of diastereomers
1252572-44-3 95%
10g
$7013.00 2023-12-16
Aaron
AR01C31L-5g
tert-butyl 5-amino-octahydro-1H-isoindole-2-carboxylate, Mixture of diastereomers
1252572-44-3 95%
5g
$4738.00 2023-12-16
Aaron
AR01C31L-250mg
tert-butyl 5-amino-octahydro-1H-isoindole-2-carboxylate, Mixture of diastereomers
1252572-44-3 95%
250mg
$830.00 2023-12-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1117318-100mg
tert-Butyl 5-aminooctahydro-2H-isoindole-2-carboxylate
1252572-44-3 98%
100mg
¥1881.00 2024-08-09

tert-butyl 5-amino-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate 関連文献

tert-butyl 5-amino-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylateに関する追加情報

Comprehensive Overview of tert-butyl 5-amino-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate (CAS No. 1252572-44-3)

The compound tert-butyl 5-amino-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate (CAS No. 1252572-44-3) is a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its unique structure, featuring an octahydroisoindole core and a tert-butyl carboxylate group, makes it a valuable building block for the development of complex molecules. Researchers and manufacturers often seek this compound for its potential applications in drug discovery, where it serves as a precursor for bioactive molecules targeting neurological and metabolic disorders.

One of the key reasons for the growing interest in tert-butyl 5-amino-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate is its role in the synthesis of small-molecule therapeutics. With the rise of personalized medicine and the demand for novel treatments, this compound has gained attention for its ability to modulate biological pathways. For instance, its amino and carboxylate functionalities allow for further derivatization, enabling the creation of libraries of compounds for high-throughput screening. This aligns with current trends in AI-driven drug discovery, where computational models predict the efficacy of such intermediates in early-stage research.

From a chemical perspective, the octahydroisoindole scaffold is notable for its conformational rigidity and stereochemical diversity, which are critical for designing molecules with high binding affinity. The tert-butyl group, on the other hand, enhances the compound's stability and solubility, making it suitable for various reaction conditions. These properties are frequently discussed in forums and publications focused on medicinal chemistry and process optimization, as they address common challenges in scaling up synthetic routes.

In addition to its pharmaceutical applications, CAS No. 1252572-44-3 is also explored in material science. Its structural features contribute to the development of functional polymers and catalysts, where the amino group can act as a ligand or a cross-linking agent. This dual utility underscores the compound's relevance in interdisciplinary research, bridging gaps between chemistry and engineering. Searches for "isoindole derivatives in materials" or "tert-butyl carboxylate applications" often highlight its potential in these emerging fields.

Quality control and regulatory compliance are paramount when working with tert-butyl 5-amino-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate. Analytical techniques such as HPLC, NMR, and mass spectrometry are essential to verify its purity and identity. These topics are frequently queried by professionals seeking guidance on analytical method validation or batch-to-batch consistency, reflecting the compound's importance in industrial settings.

Environmental and safety considerations are also integral to the discussion around this compound. While it is not classified as hazardous, proper handling protocols are recommended to minimize risks. This aligns with broader industry trends toward green chemistry and sustainable synthesis, where researchers aim to reduce waste and energy consumption. Queries such as "safe handling of amino-carboxylate intermediates" or "eco-friendly synthesis of isoindoles" demonstrate the intersection of safety and innovation in modern chemistry.

In summary, tert-butyl 5-amino-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate (CAS No. 1252572-44-3) is a multifaceted compound with significant applications in drug development, material science, and beyond. Its structural attributes and synthetic flexibility make it a subject of ongoing research, particularly in contexts like AI-aided molecular design and sustainable manufacturing. As the scientific community continues to explore its potential, this compound remains a cornerstone in advancing both theoretical and applied chemistry.

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Amadis Chemical Company Limited
(CAS:1252572-44-3)tert-butyl 5-amino-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate
A1045841
清らかである:99%
はかる:5g
価格 ($):2153.0